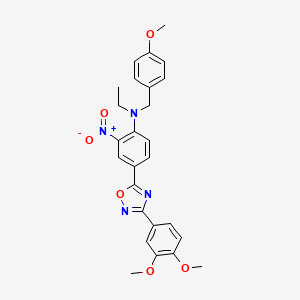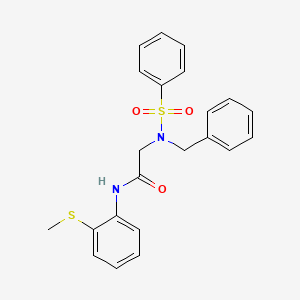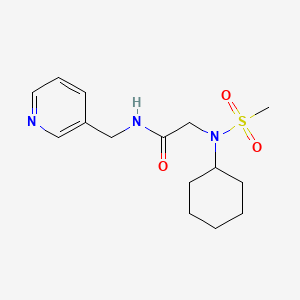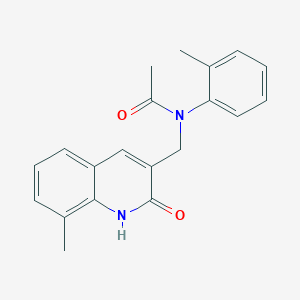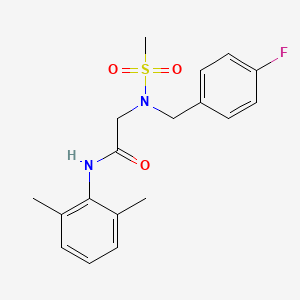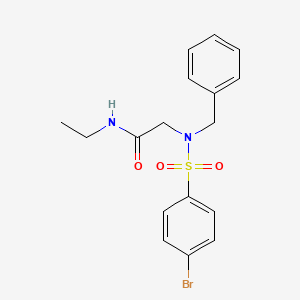
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BZAET and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of BZAET is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cancer. BZAET has been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects:
BZAET has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BZAET inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, BZAET has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that BZAET reduces inflammation in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BZAET is its high purity and yield, making it suitable for scientific research. Additionally, BZAET has been extensively studied, and its mechanism of action is well understood. However, one limitation of BZAET is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BZAET. One area of research is the development of more soluble analogs of BZAET that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel drug delivery systems for BZAET could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BZAET is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research. Further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BZAET involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with N-ethylacetamide in the presence of a base. This reaction results in the formation of BZAET as a white solid with a melting point of 146-148°C. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
BZAET has been extensively studied for its anti-inflammatory and anti-cancer properties. Inflammation is a critical component of many diseases, including cancer, and BZAET has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BZAET has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPZEJNOFWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl4-bromobenzenesulfonamido)-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)
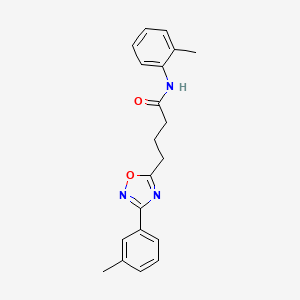
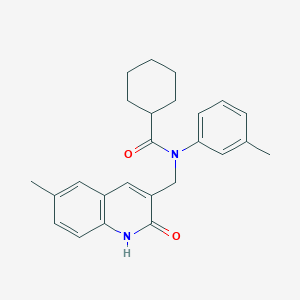
![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
